molecular formula C19H23N3 B8706907 1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane CAS No. 646055-60-9

1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Cat. No. B8706907
CAS RN: 646055-60-9
M. Wt: 293.4 g/mol
InChI Key: FCAAZQXPKPYKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a useful research compound. Its molecular formula is C19H23N3 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

646055-60-9

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

IUPAC Name

1-benzyl-7-pyridin-3-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C19H23N3/c1-2-6-17(7-3-1)15-22-12-5-9-19(22)10-13-21(16-19)18-8-4-11-20-14-18/h1-4,6-8,11,14H,5,9-10,12-13,15-16H2

InChI Key

FCAAZQXPKPYKKX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=CN=CC=C3)N(C1)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-benzyl-1,7-diazaspiro[4.4]nonane (2.00 g, 9.26 mmol), 3-bromopyridine (1.38 g, 8.73 mmol), potassium tert-butoxide (2.50 g, 22.3 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.318 g, 0.347 mmol), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.324 g, 0.520 mmol) and dry toluene (50 mL) was placed in a pressure tube under argon. The mixture was stirred and heated at 90° C. (bath temperature) for 24 h and cooled. Water (20 mL) was added and the mixture was extracted with ethyl acetate (6×25 mL). The extracts were dried (K2CO3) and concentrated. Column chromatography of the residue on Merck silica gel 60 (70-230 mesh), with 6:4 (v/v) chloroform/acetone, gave 1.80 g (66.2%) of light brown oil, after concentration of selected fractions.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.318 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-benzyl-1,7-diazaspiro[4.4]nonane (2.00 g, 9.26 mmol), 3-bromopyridine (1.38 g, 8.73 mmol), potassium tert-butoxide (2.50 g, 22.3 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.318 g, 0.347 mmol), 2,2-bis(diphenylphosphino)-1,1′-binaphthyl (0.324 g, 0.520 mmol) and dry toluene (50 mL) was placed in a pressure tube under argon. The mixture was stirred and heated at 90° C. (bath temperature) for 24 h and cooled. Water (20 mL) was added and the mixture was extracted with ethyl acetate (6×25 mL). The extracts were dried (K2CO3) and concentrated. Column chromatography of the residue on Merck silica gel 60 (70-230 mesh), with 6:4 (v/v) chloroform/acetone, gave 1.80 g (66.2%) of light brown oil, after concentration of selected fractions.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
2,2-bis(diphenylphosphino)-1,1′-binaphthyl
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.318 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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